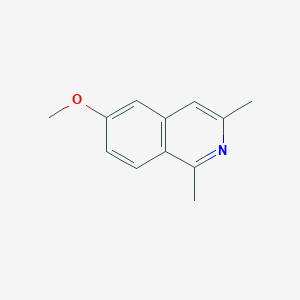

6-Methoxy-1,3-dimethylisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

73480-86-1 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

6-methoxy-1,3-dimethylisoquinoline |

InChI |

InChI=1S/C12H13NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-7H,1-3H3 |

InChI Key |

NONJMBGHBGRVIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)C(=N1)C |

Origin of Product |

United States |

Investigating Biological Activities and Mechanistic Studies of Isoquinolines

Broad Spectrum of Biological Relevance of Isoquinoline (B145761) Scaffolds

The isoquinoline scaffold is a structural motif found in numerous natural alkaloids and synthetic compounds that exhibit a wide array of biological activities. researchgate.net Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), a core isoquinoline structure, are known to possess a broad spectrum of pharmacological properties, including antitumor, antibacterial, and anti-HIV activities. researchgate.net The therapeutic potential of these compounds often stems from the diverse functional groups that can be attached to the core scaffold, which modulate their biological effects. researchgate.net Similarly, many plant-derived essential oils, which contain a variety of phenolic and terpenoid compounds, are utilized in traditional medicine for their antiseptic, anti-inflammatory, and analgesic properties. iomcworld.com

Research into Antitumor and Cytotoxic Actions

The isoquinoline framework is a key component in the development of new anticancer agents. Research has focused on the ability of these compounds to combat tumor growth, overcome multidrug resistance, and induce cell death in cancerous cells.

One significant area of research is in overcoming multidrug resistance (MDR), a major hurdle in cancer chemotherapy. P-glycoprotein (P-gp) is a transmembrane protein that can pump anticancer drugs out of tumor cells, leading to MDR. nih.gov A study on a series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives demonstrated remarkable activity in reversing MDR in vincristine-resistant esophageal cancer cells (Eca109/VCR). nih.gov One optimized compound, in particular, showed a reversal fold of 467.7, significantly higher than the standard third-generation P-gp inhibitor, TQ. nih.gov This highlights the potential of the tetrahydroisoquinoline scaffold in developing drug sensitizers for resistant tumors. nih.gov

Other isoquinoline derivatives, such as 6-Methoxyisoquinoline-1-carboximidamide, are also being investigated for their potential anticancer properties. Furthermore, while not an isoquinoline, the similarly named compound 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) has shown significant in vivo antitumor effects. In a xenograft model using human liver cancer SMMC-7721 cells, administration of DMC led to a substantial reduction in average tumor weight compared to the control group. nih.govresearchgate.net Studies on DMC also revealed its ability to induce apoptosis and cause DNA damage and cell cycle arrest in human cervical cancer cell lines. nih.gov

Table 1: Antitumor and Cytotoxic Activity of Selected Compounds

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Eca109/VCR (esophageal cancer) | Reversal of multidrug resistance; P-gp inhibition | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (human liver cancer) | Reduced tumor weight in vivo | nih.govresearchgate.net |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa, C-33A, SiHa (cervical cancer) | Antiproliferative activity, induced apoptosis, DNA damage, and cell cycle arrest | nih.gov |

Exploration of Antimicrobial and Antibacterial Activities

Isoquinoline and its related quinoline (B57606) derivatives have been a source of compounds with significant antimicrobial and antibacterial properties.

A study involving a series of newly synthesized 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives showed that many of these compounds possessed moderate in-vitro antimicrobial activity against a range of pathogens. researchgate.net Their efficacy was tested against Gram-positive bacteria (Streptococcus pneumonia, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and various fungi. researchgate.net Notably, certain ester and thioether derivatives demonstrated the highest activity against Gram-positive strains, while others were most effective against Gram-negative bacteria. One compound was even found to be more active than the standard antifungal drug Amphotericin B against three fungal species. researchgate.net

Other research has explored different modifications of the quinoline structure. For example, a series of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxamide derivatives were synthesized and screened for antibacterial activity against P. aeruginosa and B. subtilis, yielding encouraging results. researchgate.net The general class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives is also recognized for its antibacterial potential. researchgate.net

Table 2: Antimicrobial Activity of Selected Quinoline/Isoquinoline Derivatives

| Compound/Derivative Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| 6-methoxyquinoline-3-carbonitrile derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate antimicrobial activity; some derivatives showed high potency against specific strains | researchgate.net |

| 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxamide derivatives | P. aeruginosa, B. subtilis | Encouraging antibacterial results | researchgate.net |

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives | Bacteria | General antibacterial activity | researchgate.net |

Antiviral Properties, including HIV-1 Reverse Transcriptase Inhibition

The isoquinoline scaffold is also present in compounds with notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). The enzyme HIV-1 reverse transcriptase (RT) is a crucial target for antiviral drugs, as it is essential for the replication of the virus. youtube.com

Derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ) are known to possess anti-HIV properties. researchgate.net A prominent example from nature is emetine (B1671215), an isoquinoline alkaloid, which has been shown to inhibit HIV-1 replication. mdpi.com Studies have demonstrated that emetine blocks the activity of HIV-1 RT both in isolated enzyme assays and within intact virions. mdpi.com It effectively reduced HIV-1 infection by up to 80% in both non-lymphocytic cells and peripheral blood mononuclear cells (PBMCs) with low cytotoxicity. mdpi.com Importantly, emetine was also effective against an HIV strain with the M184V mutation, which confers resistance to some nucleoside reverse transcriptase inhibitors (NRTIs). mdpi.com This suggests that emetine may act through a mechanism distinct from many current drugs and could be a candidate for further development. mdpi.com

The mechanism of many anti-HIV drugs involves inhibiting the reverse transcriptase enzyme. NRTIs mimic the natural substrates of the enzyme and, once incorporated into the growing DNA chain, terminate its elongation. youtube.comnih.gov Another class, non-nucleoside reverse transcriptase inhibitors (NNRTIs), binds to a different site on the enzyme, causing conformational changes that inactivate it. The ability of isoquinoline-containing compounds like emetine to inhibit this key enzyme underscores the therapeutic potential of this chemical class in antiviral research. mdpi.com

Mechanistic Insights into Isoquinoline Bioactivity

Understanding how isoquinoline compounds exert their biological effects at a molecular level is crucial for the development of targeted therapies. Research has focused on identifying their molecular targets, the biological pathways they modulate, and the specific mechanisms by which they inhibit enzymes.

Interaction with Molecular Targets and Biological Pathways

The bioactivity of isoquinoline derivatives is often rooted in their precise interaction with specific molecular targets. As previously mentioned, a key mechanism in overcoming multidrug resistance in cancer is the inhibition of the P-glycoprotein (P-gp) efflux pump. nih.gov Molecular docking studies combined with experimental validation confirmed that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exert their MDR-reversing effects by directly inhibiting P-gp. nih.gov

Other isoquinoline compounds, such as 6-Methoxyisoquinoline-1-carboximidamide, are thought to function by binding to the active sites of enzymes or to specific receptors, thereby modulating their activity and blocking normal biological pathways. The specific pathway affected depends on the biological context and the precise structure of the compound.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which many isoquinoline-based compounds exhibit their therapeutic effects. The inhibition can be competitive, where the compound competes with the natural substrate for the enzyme's active site, or non-competitive, involving binding to an allosteric site.

The inhibition of HIV-1 reverse transcriptase by the isoquinoline alkaloid emetine provides a clear example. mdpi.com Emetine is able to penetrate the intact HIV particle and block the reverse transcription process, suggesting a direct interaction with the enzyme that prevents it from synthesizing viral DNA. mdpi.com

In the context of cancer, the inhibition of P-gp by tetrahydroisoquinoline derivatives prevents the efflux of chemotherapeutic drugs, increasing their intracellular concentration and restoring their cytotoxic effects. nih.gov The mechanism of action for 6-Methoxyisoquinoline-1-carboximidamide is also described as involving the inhibition of certain enzymes by binding to their active sites, which blocks substrate access and reduces the enzyme's activity. These examples demonstrate that the isoquinoline scaffold can be adapted to target and inhibit a variety of enzymes involved in different disease processes.

DNA Polymerase Inhibition

The direct inhibitory effects of 6-Methoxy-1,3-dimethylisoquinoline on DNA polymerases have not been extensively documented in publicly available research. However, the broader class of isoquinoline alkaloids has been a source of compounds with diverse biological activities, including interactions with DNA and related enzymes.

In general, the inhibition of DNA polymerases is a key therapeutic strategy against cancer and viral infections. nih.gov This inhibition can occur through direct binding to the enzyme or indirectly by damaging the DNA template. nih.gov For instance, some compounds act as nucleoside analogs, becoming incorporated into the growing DNA chain and causing termination. nih.gov Others can intercalate into the DNA double helix or induce DNA lesions, which in turn stall the progression of DNA polymerase. nih.gov

While specific studies on 6-Methoxy-1,3-dimethylisoquinoline are lacking, research on other complex heterocyclic molecules suggests potential mechanisms. For example, certain indole-derived molecules have been shown to inhibit human DNA polymerases η and κ through distinct mechanisms, highlighting the potential for small molecules to selectively target these enzymes. nih.gov Further investigation is required to determine if 6-Methoxy-1,3-dimethylisoquinoline or its derivatives possess similar capabilities to interact with and inhibit DNA polymerases.

DNA Gyrase and Topoisomerase IV Activity Modulation

There is currently a lack of specific research data on the direct modulation of DNA gyrase and topoisomerase IV by 6-Methoxy-1,3-dimethylisoquinoline. However, the structurally related quinoline class of compounds is well-known for its potent inhibitory effects on these bacterial enzymes.

DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in managing DNA topology, such as supercoiling and decatenation, which are crucial for DNA replication and transcription. nih.govnih.gov They are the primary targets of quinolone antibiotics. nih.govnih.gov The mechanism of action of quinolones involves the stabilization of a covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately cell death. nih.gov

Research into novel inhibitors has identified various quinoline derivatives with significant activity against these topoisomerases. For example, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been reported as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net These findings suggest that the core quinoline and potentially isoquinoline structures can serve as scaffolds for the development of new antibacterial agents targeting these enzymes. The specific effects of the dimethyl and methoxy (B1213986) substitutions on the isoquinoline core of 6-Methoxy-1,3-dimethylisoquinoline would require dedicated enzymatic assays to be determined.

Influence on Cellular Processes

Modulation of Cell Proliferation

While direct studies on the effect of 6-Methoxy-1,3-dimethylisoquinoline on cell proliferation are limited, research on structurally related compounds indicates that the isoquinoline scaffold can be a key feature for anti-proliferative activity.

For instance, the compound 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36), which shares the isoquinoline core, has been shown to significantly inhibit the proliferation of HL-60 human leukemia cells in a dose- and time-dependent manner, with an IC50 value of 86 nM. nih.gov Another related compound, 6,7-Dimethoxy-2-{3-[4-methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}-1,2,3,4-tetrahydro-isoquinoline, potentiated the anti-proliferative effect of doxorubicin (B1662922) in MCF7/adr breast cancer cells, increasing the inhibition from 5% to 95% at a concentration of 5 µM. nih.gov

These findings suggest that isoquinoline derivatives have the potential to modulate cell proliferation, likely through various mechanisms that may include the induction of cell cycle arrest and apoptosis. The specific impact of the methoxy and dimethyl substitutions on the 1 and 3 positions of the isoquinoline ring in 6-Methoxy-1,3-dimethylisoquinoline would need to be evaluated through dedicated cell-based assays to understand its specific anti-proliferative potential.

Induction of Cell Cycle Arrest and Apoptosis

A notable example is the indenoisoquinoline derivative, 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36) . In HL-60 human leukemia cells, AM6-36 was found to induce a G2/M phase cell cycle arrest at lower concentrations (≤0.25 µM). nih.gov At higher concentrations (1 and 2 µM), it triggered apoptosis, which was confirmed by an increase in apoptotic annexin (B1180172) V+ cells, loss of mitochondrial membrane potential, and activation of caspases. nih.gov

Another related compound, 6-methoxydihydrosanguinarine , has been shown to induce apoptosis in breast cancer MCF-7 cells. nih.gov This process was associated with the suppression of the PI3K/AKT/mTOR signaling pathway. nih.gov The induction of apoptosis by these related compounds suggests that the isoquinoline scaffold is a promising backbone for the development of anticancer agents that function through the modulation of cell cycle and apoptotic pathways. The specific activity of 6-Methoxy-1,3-dimethylisoquinoline in these cellular processes remains to be elucidated.

Table 1: Effects of Isoquinoline Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect | Key Findings |

| 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline (AM6-36) | HL-60 (Human Leukemia) | G2/M Arrest & Apoptosis | Induced G2/M arrest at low concentrations and apoptosis at higher concentrations. nih.gov |

| 6-methoxydihydrosanguinarine | MCF-7 (Breast Cancer) | Apoptosis | Suppressed the PI3K/AKT/mTOR signaling pathway. nih.gov |

This table is for illustrative purposes and is based on data for structurally related compounds.

Effects on Autophagy

The influence of 6-Methoxy-1,3-dimethylisoquinoline on autophagy has not been specifically reported. However, research on other methoxylated isoquinoline alkaloids indicates a potential role in modulating this fundamental cellular process.

Autophagy is a catabolic mechanism involving the degradation of cellular components via lysosomes, playing a complex role in cancer cell survival and death. A study on 6-methoxydihydrosanguinarine demonstrated its ability to induce autophagy in breast cancer MCF-7 cells. nih.gov This induction was linked to the accumulation of reactive oxygen species (ROS) and the subsequent suppression of the PI3K/AKT/mTOR signaling pathway. nih.gov The study also showed that inhibiting autophagy augmented the pro-apoptotic effects of the compound, highlighting the intricate relationship between these two cellular pathways. nih.gov

These findings suggest that the isoquinoline skeleton, particularly when methoxylated, can be a structural basis for compounds that modulate autophagy. Further research is necessary to determine if 6-Methoxy-1,3-dimethylisoquinoline shares this capability and to understand the specific structural determinants for autophagy induction within this class of compounds.

Interference with Bacterial Cellular Components

Isoquinoline alkaloids have been identified as a promising source of new antibacterial agents, with various derivatives demonstrating the ability to interfere with essential bacterial processes. nih.govingentaconnect.com Their mechanisms of action often involve the disruption of fundamental cellular structures and biosynthetic pathways.

Perturbation of Cell Wall Biosynthesis

The bacterial cell wall is a crucial structure for survival, making its biosynthesis an attractive target for antibiotics. Preliminary studies on novel isoquinoline compounds have suggested that they may interfere with this vital process. For instance, a new class of alkynyl isoquinoline derivatives has been shown to possess strong bactericidal activity against a range of Gram-positive bacteria. Initial mechanistic studies indicate that these compounds, such as HSN584, perturb the cell wall biosynthesis in Staphylococcus aureus. mdpi.com This interference with the synthesis of peptidoglycan, the primary component of the bacterial cell wall, represents a key aspect of their antibacterial action.

Disruption of Nucleic Acid Biosynthesis

In addition to targeting the cell wall, some isoquinoline derivatives also affect the synthesis of nucleic acids, another fundamental process for bacterial replication and survival. Macromolecule biosynthesis assays performed on alkynyl isoquinolines have revealed that these compounds can disrupt the production of nucleic acids in bacteria. mdpi.com This dual-action of simultaneously affecting both cell wall and nucleic acid synthesis highlights the potential of the isoquinoline scaffold in developing potent antibacterial agents against multidrug-resistant pathogens.

Inhibition of FtsZ Polymerization

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, forming the Z-ring that initiates cytokinesis. nih.gov Inhibition of FtsZ polymerization is a novel antibiotic strategy. Research has shown that isoquinoline derivatives can be effective inhibitors of this process.

Specifically, studies on 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives, which are structurally similar to 6-Methoxy-1,3-dimethylisoquinoline, have demonstrated their potential as FtsZ-targeting antibacterial agents. nih.govnih.gov These compounds have shown activity against multidrug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.gov The mechanism involves binding to the FtsZ protein, which stabilizes the FtsZ polymers and consequently inhibits the protein's GTPase activity, a critical function for the dynamic assembly and disassembly of the Z-ring. nih.govnih.govresearchgate.net

Table 1: FtsZ-Targeting Activity of 3-Phenyl Substituted Isoquinoline Derivatives

| Compound | Bacterial Strain | Activity | Mechanism |

|---|---|---|---|

| 3-Phenyl-6,7-dimethoxyisoquinoline Derivatives | S. aureus (including MRSA) | Potent antibacterial activity | Stabilizes FtsZ polymers, inhibits GTPase activity nih.govnih.gov |

| 3-Phenylisoquinolinium Derivatives | E. faecalis (including VRE) | Active against vancomycin-resistant strains | Binds to S. aureus FtsZ (SaFtsZ) nih.gov |

Modulatory Roles in Drug Resistance

One of the most significant challenges in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally unrelated drugs. core.ac.uk Isoquinoline derivatives have emerged as promising agents to counteract this phenomenon.

Reversal of Multidrug Resistance (MDR) in Tumor Cells

The ability of certain compounds to resensitize drug-resistant cancer cells to chemotherapeutic agents is known as MDR reversal. Various tetrahydroisoquinoline derivatives have been synthesized and evaluated for this activity. core.ac.uknih.gov Studies have shown that specific 1,2-disubstituted tetrahydroisoquinolines can effectively reverse MDR in cancer cell lines. core.ac.uk Furthermore, novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent modulators of P-gp-mediated MDR, significantly enhancing the cytotoxicity of common anticancer drugs like doxorubicin in resistant cells. nih.gov This indicates that the isoquinoline scaffold is a valuable template for developing effective MDR reversal agents. nih.gov

P-glycoprotein (P-gp) Inhibition

A primary mechanism behind MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter that actively removes chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. nih.gov Many isoquinoline derivatives exert their MDR reversal effects by directly inhibiting P-gp. core.ac.uknih.gov

Research has demonstrated that various isoquinoline-based compounds, including those with a 6,7-dimethoxy substitution pattern, act as potent P-gp inhibitors. nih.gov These compounds block the drug efflux function of P-gp, leading to an increased accumulation of cytotoxic agents within the resistant cancer cells. nih.gov Some pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids have also been identified as P-gp inhibitors capable of reversing MDR. rsc.org The mechanism of action is believed to involve blocking the drug efflux pump, thereby restoring the cancer cells' sensitivity to chemotherapy. nih.gov

Table 2: MDR Reversal and P-gp Inhibition by Isoquinoline Derivatives

| Compound Class | Cancer Cell Line | Activity | Mechanism |

|---|---|---|---|

| 1,2-Disubstituted Tetrahydroisoquinolines | MCF-7/Adr (human breast adenocarcinoma) | P-gp inhibition greater than verapamil (B1683045) (control) | Inhibition of P-gp efflux pump core.ac.uk |

| 6,7-Dimethoxy-tetrahydroisoquinoline Derivatives | K562/A02 (doxorubicin-resistant leukemia) | Potent reversal of doxorubicin resistance | Blocks P-gp-mediated rhodamine 123 efflux nih.gov |

| α-Aryl-α-thiotolylalkanenitrile Tetrahydroisoquinolines | VCR-resistant P388 leukemia | Increased life span in animal models | Believed to involve blocking P-glycoprotein nih.gov |

| Pyrrolo[2,1-a]isoquinoline Alkaloids | P-gp-overexpressing colon cancer cells (SW620 Ad300) | Act as P-gp inhibitors to reverse MDR | Inhibition of P-gp and BCRP efflux transporters rsc.org |

Epigenetic Effects, e.g., DNA Methylation Regulation

Currently, there is a lack of direct scientific studies investigating the epigenetic effects of 6-Methoxy-1,3-dimethylisoquinoline, including its potential to regulate DNA methylation. DNA methylation is a crucial epigenetic mechanism that plays a significant role in regulating gene expression and is fundamental in processes such as hematopoiesis. researchgate.net This process involves the addition of a methyl group to DNA, a reaction catalyzed by DNA methyltransferases (DNMTs). nih.gov In mammals, this family of enzymes includes DNMT1, which is responsible for maintaining existing methylation patterns after cell division, and DNMT3A and DNMT3B, which are involved in establishing new DNA methylation patterns. nih.gov

Dysregulation of DNA methylation is a known hallmark of various diseases, including acute myeloid leukemia (AML). researchgate.net The stability of DNA methylation patterns is maintained through a balance of maintenance methylation, passive demethylation during replication, active demethylation by enzymes like TET proteins, and de novo methylation. mdpi.com Given the importance of the isoquinoline scaffold in various biologically active compounds, future research could explore whether 6-Methoxy-1,3-dimethylisoquinoline or its derivatives have any inhibitory or modulatory effects on DNMTs or other components of the epigenetic machinery. Such studies would be necessary to determine if this specific compound has a role in epigenetic regulation.

Theoretical and Computational Approaches in Biological Studies

In the absence of extensive empirical data, theoretical and computational methods serve as valuable tools to predict and understand the potential biological activities of chemical compounds like 6-Methoxy-1,3-dimethylisoquinoline.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific molecular docking studies for 6-Methoxy-1,3-dimethylisoquinoline are currently published, research on structurally similar compounds provides insights into potential interactions.

For instance, a study on a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase (RT) inhibitors utilized molecular docking to analyze their binding modes. nih.gov The docking of the most active compounds revealed key interactions within the non-nucleoside binding pocket of HIV-1 RT. nih.gov These interactions are crucial for their inhibitory activity. Given the shared dimethoxyisoquinoline core, it is plausible that 6-Methoxy-1,3-dimethylisoquinoline could also fit into the binding sites of various enzymes, with the methoxy and methyl groups potentially forming hydrogen bonds or hydrophobic interactions with amino acid residues.

The following table summarizes the key findings from the docking study of a related dimethoxy-tetrahydroisoquinoline derivative.

| Compound | Target | Key Interactions | Predicted Affinity (Docking Score) |

| 8h (a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative) | HIV-1 Reverse Transcriptase | Interactions with amino acid residues in the non-nucleoside binding pocket. | Promising inhibition (74.82%) |

| 8l (a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative) | HIV-1 Reverse Transcriptase | Interactions with amino acid residues in the non-nucleoside binding pocket. | Promising inhibition (72.58%) |

Data derived from a study on related isoquinoline derivatives as HIV-1 RT inhibitors. nih.gov

Further molecular docking studies are necessary to explore the potential protein targets of 6-Methoxy-1,3-dimethylisoquinoline and to elucidate its specific binding modes.

In silico methods, which encompass a range of computational tools, are instrumental in modern drug discovery for predicting the biological activity and potential targets of novel compounds. biomedpharmajournal.orgmdpi.com These approaches can significantly reduce the time and cost associated with drug development. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore-based screening are used to build predictive models based on the chemical structures of compounds with known activities. nih.gov

While no specific in silico predictions for the biological activity of 6-Methoxy-1,3-dimethylisoquinoline have been reported, these computational tools could be readily applied. By analyzing its structural features—the isoquinoline core, the methoxy group at the 6-position, and the methyl groups at the 1- and 3-positions—it would be possible to screen this compound against virtual libraries of biological targets to identify potential interactions. Furthermore, QSAR models could be developed to predict its activity in various assays based on the activities of structurally related isoquinolines. The application of such in silico studies would be a crucial first step in identifying promising avenues for the experimental investigation of 6-Methoxy-1,3-dimethylisoquinoline's therapeutic potential.

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. nih.gov This approach has been successfully applied to the isoquinoline scaffold to develop novel therapeutic agents. rsc.org The general principle involves identifying a key biological target and then designing or modifying a ligand (in this case, an isoquinoline derivative) to bind with high affinity and selectivity to a specific site on that target.

For example, SBDD has been used to develop 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines as inhibitors of the anti-apoptotic protein Mcl-1, an attractive target in cancer therapy. rsc.org In another example, the design of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors was guided by the pharmacophoric features of known inhibitors. nih.gov This involved identifying essential structural elements, such as an aromatic ring for π-π stacking interactions and hydrogen-bonding moieties, and incorporating them into the isoquinoline framework. nih.gov

These principles could be applied to 6-Methoxy-1,3-dimethylisoquinoline. By identifying a suitable biological target, medicinal chemists could use SBDD to:

Modify the substituents: The methyl and methoxy groups could be altered to enhance binding affinity and selectivity. For instance, replacing a methyl group with a larger hydrophobic group could improve interactions with a hydrophobic pocket in the target protein.

Introduce new functional groups: Adding hydrogen bond donors or acceptors could create new, favorable interactions with the target.

The table below outlines a hypothetical application of SBDD principles to 6-Methoxy-1,3-dimethylisoquinoline.

| Design Principle | Potential Modification to 6-Methoxy-1,3-dimethylisoquinoline | Desired Outcome |

| Enhance Hydrophobic Interactions | Substitution of methyl groups with larger alkyl or aryl groups. | Increased binding affinity to a hydrophobic pocket in the target protein. |

| Introduce Hydrogen Bonding | Addition of hydroxyl or amino groups to the isoquinoline ring or substituents. | Formation of specific hydrogen bonds with key amino acid residues in the target's active site. |

| Modulate Electronic Properties | Introduction of electron-withdrawing or electron-donating groups on the aromatic ring. | Optimization of π-π stacking interactions with aromatic residues in the binding site. |

The application of these established drug design principles holds promise for the future development of novel therapeutic agents based on the 6-Methoxy-1,3-dimethylisoquinoline scaffold.

Structure Activity Relationship Sar Studies of Substituted Isoquinolines

Impact of Substitution Patterns on Biological Activity

The nature, position, and orientation of substituents on the isoquinoline (B145761) framework are determinant factors for their interaction with biological targets. Variations in these features can lead to significant changes in potency, selectivity, and pharmacokinetic properties. researchgate.net Isoquinoline alkaloids, derived from amino acids like tyrosine or phenylalanine, exhibit a vast structural diversity that has been extensively explored for drug discovery. nih.govrsc.org

Anticancer and Multidrug Resistance (MDR) Reversal Activity : The presence of methoxy (B1213986) groups is a key feature in many P-glycoprotein (P-gp) modulators, which are compounds that can reverse multidrug resistance in cancer cells. researchgate.net For instance, SAR studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives revealed that the methoxy groups are important pharmacophores for P-gp inhibition. researchgate.net The position of these groups influences activity; for example, in pyrimido[4,5-c]quinolin-1(2H)-ones, a related heterocyclic system, a 9-methoxy substitution was found to enhance antimigratory activity in breast cancer models. researchgate.net

Antihyperglycemic and Antihyperlipidemic Effects : In protoberberine alkaloids like berberine (B55584) and coptisine, the substitution pattern, including methoxy groups, is linked to their metabolic regulatory effects. nih.gov SAR analysis indicated that methoxy or phenolic hydroxyl groups, in conjunction with other features like methylenedioxy groups, are associated with potent antihyperglycemic effects. nih.gov

General Bioactivity : The number and position of methoxy groups influence the physicochemical properties of the molecule, which in turn affects their biological interactions. researchgate.net For example, 7-oxygenated aporphines, which are structurally related to isoquinolines, feature a hydroxyl or methoxy group at the C-7 position, contributing to their specific bioactivities. rsc.org

| Compound Class | Methoxy Group Position(s) | Observed Biological Activity | Reference(s) |

| Tetrahydroisoquinolines | 6,7-dimethoxy | P-glycoprotein (MDR) inhibition | researchgate.net |

| Protoberberine Alkaloids | Various | Antihyperglycemic, Antihyperlipidemic | nih.gov |

| Pyrimido[4,5-c]quinolones | 9-methoxy | Antimigratory (Anticancer) | researchgate.net |

| Aporphines | C-7 | General Bioactivity Modulation | rsc.org |

The introduction of methyl (-CH₃) groups at various positions on the isoquinoline nucleus can have a profound impact on biological activity. This is often due to steric effects that can influence the molecule's conformation and binding to a receptor, or by altering its metabolic stability and lipophilicity.

C-1 Position : A methyl group at the C-1 position is an unusual feature in some natural isoquinoline alkaloids. Litcubanine A, which possesses a C-1 methyl group, has been reported to have significant anti-inflammatory activity. rsc.org

C-3 Position : In the synthesis of 2,4-diarylquinolines, a related class of compounds, a methyl group at the C-3 position is a key structural feature of derivatives being investigated for pharmacological activities. mdpi.com

C-4 Position : The introduction of a methyl group at the 4-position of the isoquinoline ring of H-7, a protein kinase inhibitor, has been studied for its significance, suggesting this position is sensitive to substitution. researchgate.net

C-7 Position : A methyl group at the C-7 position, as seen in 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone, was associated with prominent anti-tobacco mosaic virus (TMV) activity. rsc.org

C-9 Position : Some isoquinoline alkaloid enantiomers with a rare 9-methyl moiety have exhibited selective inhibitory activities against human carboxylesterase (hCE2). rsc.org

| Methyl Group Position | Example Compound/Class | Associated Biological Activity | Reference(s) |

| C-1 | Litcubanine A | Anti-inflammatory | rsc.org |

| C-4 | H-7 derivative | Protein kinase inhibition modulation | researchgate.net |

| C-7 | 1-(6-hydroxy-7-methylisoquinolin-1-yl) ethanone | Antiviral (Anti-TMV) | rsc.org |

| C-9 | Yanhusanines | Human carboxylesterase (hCE2) inhibition | rsc.org |

Beyond methoxy and methyl groups, a wide range of other functional groups and structural alterations are employed to modify the activity of isoquinoline-based compounds. These modifications can affect physicochemical properties like ionization, solubility, and hydrogen bonding capabilities, which are critical for biological action. carewellpharma.in

Amide and Ester Groups : The amide functional group is of great importance in pharmacology, forming the backbone of peptides and proteins. mdpi.com In the design of MDR reversers, amide and ester derivatives of the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold have shown potent and selective P-gp inhibition. researchgate.net

Aryl Substitutions : The introduction of substituted aryl groups can significantly impact bioactivity. For instance, isoquinoline derivatives with 4-methoxy phenyl substitution at C-3 and C-4 positions have exhibited significant antifungal activity. nih.gov

Heterocyclic Frameworks : Fusing or linking other heterocyclic rings to the isoquinoline core is a common strategy. Pyrazole, imidazole, oxazole, and thiazole (B1198619) moieties can be incorporated to create hybrid molecules with novel pharmacological profiles. carewellpharma.in

Structural Scaffolding : Modifications within the isoquinoline ring system itself, such as the creation of bisbenzylisoquinoline alkaloids or isoquinoline alkaloid dimers, can lead to compounds with unique activities, including neuroprotective and anti-inflammatory effects. rsc.org

Conformational Analysis and its Relation to Activity

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore essential for understanding SAR. The preferred conformation of an isoquinoline derivative can dictate its biological activity. nih.gov

Computational methods, such as molecular mechanics (e.g., MMFF94s) and quantum mechanical calculations (e.g., B3LYP), are powerful tools for studying the conformational preferences of flexible molecules. nih.govnih.gov

Validation with Experimental Data : The results of computational studies are often validated by comparison with experimental data, such as X-ray crystallography. nih.gov A close match between the calculated lowest-energy conformation and the crystal structure provides confidence in the computational model.

Predicting Bioactive Conformations : By understanding the stable conformations a molecule can adopt, researchers can hypothesize which conformation is the "bioactive" one—the shape required for binding to the target receptor or enzyme. This knowledge is invaluable for designing new molecules with improved affinity and activity. For instance, in aporphine (B1220529) alkaloids, conformational analysis is a key part of the synthesis and evaluation process. nih.gov

Bioisosterism in Isoquinoline-Based Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design and modification of bioactive molecules. researchgate.netufrj.br It involves replacing an atom or a group of atoms in a lead compound with another group that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. drugdesign.orgpatsnap.com This approach is widely used to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. researchgate.netpatsnap.com

Classical and Non-Classical Bioisosteres : The concept, first introduced as "isosterism" by Langmuir, has evolved to include both classical bioisosteres (atoms or groups with the same number of valence electrons) and non-classical bioisosteres (functional groups that may not have the same number of atoms or electronic configuration but produce similar biological activity). researchgate.netdrugdesign.org

Applications in Drug Design : In the context of isoquinoline derivatives, bioisosteric replacement can be a powerful tool. For example, an ester group, which might be prone to hydrolysis by metabolic enzymes, could be replaced with a more stable amide group to increase the drug's duration of action. patsnap.com Similarly, replacing a hydrogen atom with a fluorine atom can alter electronic properties and metabolic stability. patsnap.com

Strategic Molecular Modification : The successful application of bioisosterism requires a careful analysis of the physical, chemical, electronic, and conformational parameters of the group being replaced and the bioisostere being introduced. ufrj.br This strategy allows medicinal chemists to systematically modify a lead isoquinoline structure to optimize its therapeutic profile, turning a promising compound into a safer and more effective drug. nih.govacs.org For instance, a carboximidamide group was successfully modified into an isoquinoline-1-amine bioisostere in one drug design example. drugdesign.org

Advanced Research Directions and Future Perspectives for 6 Methoxy 1,3 Dimethylisoquinoline

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of isoquinoline (B145761) frameworks is a central topic for organic and medicinal chemists, driven by the quest for more efficient, sustainable, and versatile methods. nih.gov Traditional approaches such as the Bischler-Napieralski and Pictet-Spengler reactions are continuously being improved, while novel strategies are emerging to meet modern synthetic demands. nih.gov

Recent advancements focus on several key areas:

Tandem and One-Pot Reactions: To improve process efficiency, researchers are developing multi-step reactions that can be performed in a single vessel. For instance, a two-step, one-pot synthesis has been reported for 3-methyl isoquinoline derivatives, involving a palladium-catalyzed tandem allylation and intramolecular amination. nih.gov

Catalysis: Organocatalysis and transition-metal catalysis offer milder and more selective reaction conditions. nih.govhilarispublisher.com For example, a microwave-assisted, BF₃·OEt₂-catalyzed Povarov cycloaddition has been used for the synthesis of related quinoline (B57606) structures, highlighting a green chemistry approach that could be adapted for isoquinolines. mdpi.com

Sustainable Feedstocks: A major goal of modern chemistry is the use of renewable resources. kit.edu Research into utilizing bio-based starting materials for heterocyclic synthesis is an active field, aiming to reduce reliance on fossil fuels. kit.edu

Combined Methodologies: The diastereoselective synthesis of complex tetrahydroisoquinoline derivatives has been achieved by combining classical methods with modern techniques, such as the use of the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com

The synthesis of key intermediates, such as 6-methoxy- and 6-hydroxy-1,4-dimethylisoquinoline, has been specifically described, providing a direct pathway for accessing the core scaffold needed for further derivatization. rsc.org

Table 1: Modern Synthetic Strategies for Isoquinoline Scaffolds

| Synthetic Strategy | Description | Key Advantages |

|---|---|---|

| Tandem Catalysis | Multiple catalytic reactions occur sequentially in a single operation. | Increased efficiency, reduced waste, atom economy. nih.gov |

| Organocatalysis | Uses small organic molecules as catalysts instead of metal-based ones. | Milder reaction conditions, lower toxicity. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. | Faster reaction times, improved yields, energy efficiency. mdpi.com |

Design and Synthesis of Novel Isoquinoline Derivatives for Targeted Biological Activities

The isoquinoline core is a versatile template for drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.gov A key strategy in medicinal chemistry is the design and synthesis of novel derivatives to optimize activity against specific biological targets. chemrxiv.org

Research has demonstrated the potential of modifying the isoquinoline scaffold to achieve targeted effects. For example, novel 6-methoxy-3,4-dihydro-1H-isoquinoline compounds have been investigated for the treatment of diabetes. nih.gov This highlights how subtle modifications to the core structure can lead to specific therapeutic applications.

The general approach involves creating a library of related compounds by introducing different functional groups at various positions on the isoquinoline ring. This allows for the systematic exploration of structure-activity relationships (SAR). For instance, based on the structures of known enzyme inhibitors, novel derivatives can be designed to enhance binding affinity and selectivity. This principle is widely applied; for example, novel 1,3-dimethyl-6-amino-1H-indazole derivatives were designed and synthesized as potent inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy. nih.gov

In-depth Mechanistic Investigations of Promising Biological Actions

Once a derivative of 6-Methoxy-1,3-dimethylisoquinoline demonstrates significant biological activity, the next critical step is to conduct in-depth mechanistic investigations. Understanding how a compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent.

These investigations typically aim to:

Identify Molecular Targets: Determining the specific proteins, enzymes, or receptors that the compound interacts with is a primary objective. For example, other heterocyclic compounds have been identified as inhibitors of targets like phosphoinositide 3-kinase (PI3K), mTOR, and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

Elucidate Signaling Pathways: Researchers explore the downstream effects of the compound's interaction with its target. This could involve studying the modulation of cellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which was found to be selectively activated by an indazole-based anticancer agent. nih.gov

Analyze Metabolism: Understanding how the compound is processed in the body is also important. Studies may investigate the role of metabolic enzymes, such as the cytochrome P450 system, in the biotransformation of the molecule. researchgate.net

By piecing together this information, a comprehensive picture of the compound's mechanism of action can be formed, guiding further optimization and clinical development.

Exploration of Isoquinoline Scaffolds as Chiral Ligands in Asymmetric Synthesis

Beyond their biological activities, isoquinoline structures are valuable as privileged chiral ligands in the field of asymmetric synthesis. nih.gov Asymmetric synthesis is critical for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals where different enantiomers can have vastly different biological effects.

The rigid structure of the isoquinoline ring system makes it an excellent backbone for designing chiral ligands that can effectively control the stereochemical outcome of a chemical reaction. thieme-connect.com Axially chiral isoquinolines, for instance, have been successfully employed as catalysts and ligands. acs.org The development of efficient methods to produce these chiral isoquinolines, such as the asymmetric Larock isoquinoline synthesis, is an active area of research. acs.org

The 6-Methoxy-1,3-dimethylisoquinoline scaffold could serve as a starting point for creating new classes of chiral ligands. By introducing chiral substituents or creating atropisomers, novel ligands could be developed for a variety of enantioselective transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. thieme-connect.comacs.org

Table 2: Examples of Chiral Ligand Types Based on Related Heterocyclic Scaffolds

| Ligand Type | Description | Potential Application |

|---|---|---|

| Schiff Base Ligands | Formed by the condensation of an amine with an aldehyde or ketone. | Asymmetric 1,4-addition reactions. thieme-connect.com |

| Oxazolinyl-Type Ligands | Contain a chiral oxazoline (B21484) ring attached to the heterocyclic core. | Various metal-catalyzed asymmetric transformations. thieme-connect.com |

Integration of Computational Chemistry in Rational Design and Optimization

Computational chemistry has become an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of new drug candidates and functional molecules. openmedicinalchemistryjournal.com These in silico methods allow researchers to predict molecular properties and interactions, saving significant time and resources compared to traditional laboratory screening. openmedicinalchemistryjournal.comresearchgate.net

For derivatives of 6-Methoxy-1,3-dimethylisoquinoline, computational approaches can be applied at multiple stages of the research process:

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits. openmedicinalchemistryjournal.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to understand binding mechanisms and estimate binding affinity. nih.govresearchgate.netnih.gov Docking studies have been successfully used to evaluate quinoline and isoquinoline derivatives against targets like the SARS-CoV-2 main protease and PI3K/mTOR. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure, reactivity, and stability of molecules. nih.govmdpi.com This information helps in understanding a compound's intrinsic chemical properties.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex in a dynamic, solvated environment. researchgate.netnih.gov

ADMET Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. nih.gov

By integrating these computational methods, researchers can prioritize the synthesis of the most promising candidates, accelerating the discovery of novel and effective isoquinoline-based compounds.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Methoxy-1,3-dimethylisoquinoline |

| 3-methyl isoquinoline |

| 6-methoxy-1,4-dimethylisoquinoline |

| 6-hydroxy-1,4-dimethylisoquinoline |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-Methoxy-1,3-dimethylisoquinoline, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation and methoxylation. For example, derivatives of 6,7-dimethoxyisoquinoline are synthesized using Pd(OAc)₂/XPhos catalytic systems under reflux (90–95°C) in acetonitrile/water solvent mixtures, with yields influenced by stoichiometry and reaction time . Key steps include triflation (Tf₂O, Et₃N) and Suzuki-Miyaura coupling with boronic acids. Optimizing equivalents of catalysts (e.g., Pd(OAc)₂) and bases (K₂CO₃) can improve yields beyond 80% in some cases .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Triflation | Tf₂O, Et₃N, DCM, −78°C | 85–90% |

| Suzuki Coupling | Pd(OAc)₂, XPhos, K₂CO₃, 90°C, 12h | 38–84% |

| Reduction (H₂/Pd/C) | MeOH, rt, 6h | 92% |

Q. Which spectroscopic techniques are most effective for characterizing 6-Methoxy-1,3-dimethylisoquinoline, and what spectral signatures are critical for confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:

- ¹H NMR : Methoxy groups appear as singlets at δ 3.85–3.90 ppm, while aromatic protons in isoquinoline cores resonate at δ 7.20–8.10 ppm .

- HRMS : The molecular ion peak for C₁₂H₁₅NO₂ ([M+H]⁺) should match the theoretical m/z of 205.26 ± 0.02 .

Q. What are the recommended safety measures and waste disposal protocols when handling 6-Methoxy-1,3-dimethylisoquinoline in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Waste should be segregated into halogenated organic containers due to potential toxicity. Neutralize acidic/basic byproducts before disposal (e.g., NaOH for triflic acid residues) . Precautionary codes H303+H313+H333 (harmful if inhaled, in contact with skin, or swallowed) mandate strict adherence to P264 (wash hands post-handling) and P305+P351+P338 (eye rinse protocols) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the synthesis of 6-Methoxy-1,3-dimethylisoquinoline derivatives?

- Methodological Answer : Low yields (e.g., 27% in cyanation reactions ) often stem from suboptimal catalyst loading or solvent polarity. Strategies include:

- Catalyst Screening : Replace CuCN with Pd-based catalysts for cross-coupling steps.

- Solvent Optimization : Use polar aprotic solvents (DMF/DMSO) to enhance solubility of intermediates.

- Temperature Control : Prolonged heating (e.g., 140°C for 24h) improves conversion in sterically hindered reactions .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental data regarding the reactivity of 6-Methoxy-1,3-dimethylisoquinoline?

- Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected regioselectivity) require iterative validation:

- DFT Calculations : Compare computed activation energies (NIST data ) with experimental kinetic profiles.

- Isotopic Labeling : Use ¹³C-labeled methoxy groups to track substituent effects in NMR .

- Control Experiments : Test intermediates (e.g., triflated precursors) to identify rate-limiting steps .

Q. How can structural modifications at the 3-position of 6-Methoxy-1,3-dimethylisoquinoline enhance its bioactivity, and what synthetic challenges arise?

- Methodological Answer : Introducing aryl/alkyl groups at the 3-position (e.g., biphenyl moieties ) improves antibacterial activity by targeting FtsZ proteins. Challenges include:

- Steric Hindrance : Bulky substituents require high-temperature coupling (95°C) and excess boronic acids.

- Purification : Use gradient chromatography (hexane/EtOAc) to separate diastereomers.

- Bioassay Design : Validate efficacy via MIC assays against S. aureus (reported MIC: 0.5–2 µg/mL for active derivatives) .

Data Contradiction Analysis

- Case Study : Conflicting yields in cyanation (27% ) vs. triflation (85% ) highlight the need for mechanistic studies. Possible factors:

- Catalyst Deactivation : CuCN may form stable complexes with byproducts, reducing efficiency.

- Side Reactions : Competing hydrolysis in aqueous solvents necessitates anhydrous conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.